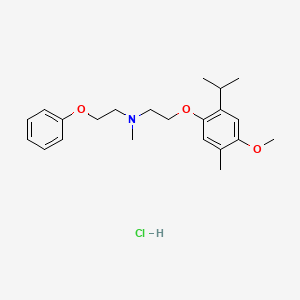

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for aromatic protons, methoxy groups, and aliphatic chains:

- Aromatic protons : The 2,6-dimethoxyphenoxy ring exhibits a singlet at δ 6.6–7.3 ppm for the para-protons (H-3 and H-5), while the meta-protons (H-4) resonate as a doublet. The 4-methoxy-5-methyl-2-isopropylphenoxy ring shows complex splitting due to inequivalent protons at H-3 (δ 6.8–7.1, doublet of doublets) and H-6 (δ 6.5–6.7, triplet).

- Methoxy groups : Three singlets between δ 3.7–3.9 ppm correspond to the 2,6-dimethoxy and 4-methoxy substituents.

- Isopropyl group : A septet at δ 2.8–3.0 ppm (CH) and two doublets at δ 1.1–1.3 ppm (CH₃).

- Ethyl chains : The N-methyl group appears as a singlet at δ 2.4–2.6 ppm, while methylene protons adjacent to oxygen (OCH₂) resonate at δ 3.4–4.0 ppm.

¹³C NMR would reveal carbonyl-free carbons, with quaternary aromatic carbons near δ 150–160 ppm (oxygen-bound), methoxy carbons at δ 55–60 ppm, and aliphatic carbons between δ 20–50 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N-H stretch : A broad band at 2500–3000 cm⁻¹ from the protonated ammonium group.

- C-O-C stretches : Strong asymmetric and symmetric vibrations at 1250–1050 cm⁻¹ for the ether linkages.

- Aromatic C-H stretches : Sharp peaks near 3050–3100 cm⁻¹.

- Methyl/methylene bends : Scissoring and rocking modes at 1450–1380 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV profile is dominated by π→π* transitions in the aromatic rings, with absorbance maxima near 270–280 nm (ε ≈ 10³ L·mol⁻¹·cm⁻¹). Substituent effects from methoxy and isopropyl groups may induce bathochromic shifts relative to unsubstituted phenoxy compounds.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak at m/z 454.0 ([M]⁺), with fragmentation pathways including:

- Loss of HCl (Δ m/z = 36) yielding the free base at m/z 418.

- Cleavage of ether linkages to generate fragments at m/z 135 (2,6-dimethoxyphenoxy) and m/z 179 (4-methoxy-5-methyl-2-isopropylphenoxy).

- Alpha cleavage at the amine producing ions at m/z 121 (phenethylamine fragment).

This comprehensive profiling enables unambiguous identification and differentiation from structural analogs.

Properties

CAS No. |

84541-55-9 |

|---|---|

Molecular Formula |

C22H32ClNO3 |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine;hydrochloride |

InChI |

InChI=1S/C22H31NO3.ClH/c1-17(2)20-16-21(24-5)18(3)15-22(20)26-14-12-23(4)11-13-25-19-9-7-6-8-10-19;/h6-10,15-17H,11-14H2,1-5H3;1H |

InChI Key |

VOUNXYPSPKLVDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(C)C)OCCN(C)CCOC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include methanol, hydrochloric acid, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride is being explored for its potential therapeutic properties. The dual phenolic structure may influence its interaction with biological systems, leading to possible applications in:

- Drug Development : Its structural characteristics allow for modifications that could enhance efficacy and specificity against various biological targets.

- Biological Activity : Preliminary studies suggest that this compound may act as a ligand for specific proteins or enzymes, modulating their activity and influencing biochemical pathways relevant to disease processes .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its unique reactivity patterns. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction : Capable of reduction reactions using agents like lithium aluminum hydride to produce primary amines.

- Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles under appropriate conditions .

This versatility makes it valuable in the synthesis of complex organic molecules and intermediates.

Industrial Applications

This compound may find applications in various industrial sectors:

- Materials Development : It can be utilized in the formulation of new materials or as an intermediate in the production of chemicals used in textiles, cosmetics, and pharmaceuticals.

- Corrosion Inhibition : The compound has potential uses as a corrosion inhibitor in industrial processes such as gas purification and metalworking .

Mechanism of Action

The mechanism of action of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Insight : Electron-donating groups (e.g., methoxy) and lipophilic substituents (e.g., isopropyl) enhance membrane permeability and target binding .

Compounds with Triazole or Halogenated Moieties

Pharmacological and Physicochemical Data

Biological Activity

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride (CAS Number: 84541-55-9) is a complex organic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 393.95 g/mol. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's structure includes:

- Phenoxy Groups : These groups enhance lipophilicity, potentially affecting the compound's solubility and ability to cross biological membranes.

- Methoxy and Methyl Substituents : These groups can influence the compound's reactivity and biological activity by modulating electron density on the aromatic rings.

| Property | Value |

|---|---|

| Molecular Formula | C22H32ClNO3 |

| Molecular Weight | 393.95 g/mol |

| Boiling Point | 477.7 °C |

| Flash Point | 131 °C |

| CAS Registry Number | 84541-55-9 |

Research into the biological mechanisms of this compound is still in preliminary stages. However, compounds with similar structural features have demonstrated various pharmacological effects, including:

- Antitumor Activity : Compounds with dual phenolic structures have been associated with significant cytotoxicity against cancer cell lines. For instance, studies have shown that modifications in the phenolic structure can lead to enhanced antiproliferative effects, with IC50 values in the micromolar range against various cancer types .

- Neuroactive Effects : Similar compounds have exhibited properties that allow them to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that certain derivatives of phenolic compounds showed IC50 values as low as 0.11 µM against specific cancer cell lines, indicating potent antitumor effects . The modifications in substituents significantly influenced their biological potency.

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates that lipophilicity plays a crucial role in their absorption and distribution within biological systems. Enhanced lipophilicity often correlates with improved bioavailability and therapeutic efficacy .

- Molecular Docking Studies : In silico studies have suggested that compounds similar to Ethanamine may interact favorably with various biological targets, including enzymes involved in cancer progression. These interactions are typically characterized by strong hydrophobic contacts between aromatic rings and receptor amino acids .

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in chemical structure affect biological activity.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials for potential therapeutic applications.

Q & A

Q. Optimization Strategies :

- Use high-pressure hydrogenation (40 psi) to accelerate reaction rates .

- Monitor reaction progress via TLC or LC-MS to identify side products and adjust stoichiometry.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity and purity?

Q. Basic Research Focus

- NMR Spectroscopy : and NMR (e.g., in CDCl or DMSO-d) to confirm substituent positions, such as methoxy ( 3.2–3.8 ppm) and isopropyl groups ( 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 468.2 for the free base) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection ( nm) to assess purity (98%) .

Q. Advanced Consideration :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and salt formation .

How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Advanced Research Focus

Contradictions may arise from differences in bioavailability, metabolism, or assay sensitivity. Methodological approaches include:

- Comparative Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS/MS to identify metabolic instability or poor absorption .

- Metabolite Profiling : Incubate the compound with liver microsomes to detect active/inactive metabolites that explain efficacy gaps .

- Dose-Response Studies : Adjust dosing regimens in animal models to account for species-specific differences in enzyme activity (e.g., cytochrome P450) .

What challenges arise in determining the crystal structure of this hydrochloride salt?

Q. Advanced Research Focus

- Crystallization Difficulty : Hydrochloride salts often form hydrates or polymorphs. Use solvent vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals .

- Disorder in Crystal Lattice : Isopropyl or phenoxy groups may exhibit rotational disorder. Refine using SHELXL’s PART and SUMP instructions to model partial occupancy .

- Hydrogen Atom Positioning : Neutron diffraction or low-temperature (100 K) X-ray data may be required to resolve H-atom positions in the amine-hydrochloride moiety .

What strategies are recommended for isolating and identifying synthesis byproducts or degradation products?

Q. Advanced Research Focus

- HPLC-MS with Fraction Collection : Couple preparative HPLC with MS to isolate impurities. Use HRMS and -NMR to elucidate structures (e.g., dealkylated or oxidized derivatives) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions. Monitor degradation pathways via LC-UV/MS to identify labile functional groups (e.g., methoxy or phenoxy linkages) .

- Stability-Indicating Methods : Validate HPLC methods under ICH guidelines (Q1A) to ensure specificity for the parent compound and degradants .

How can computational modeling assist in predicting the compound’s receptor-binding affinity?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or ion channels). Focus on the phenoxy and methoxy groups’ roles in hydrogen bonding .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding kinetics .

- QSAR Analysis : Corrogate substituent effects (e.g., isopropyl vs. methyl) on bioactivity using datasets from structural analogs .

What experimental controls are critical in assessing this compound’s in vitro cytotoxicity?

Q. Basic Research Focus

- Solvent Controls : Include DMSO or ethanol at concentrations matching treatment groups to rule out solvent-induced toxicity .

- Positive Controls : Use established cytotoxic agents (e.g., cisplatin) to validate assay sensitivity .

- Cell Viability Assays : Combine MTT, ATP luminescence, and live/dead staining to cross-verify results and avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.